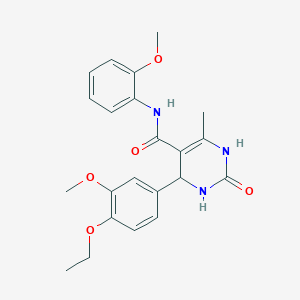
4-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is a derivative of tetrahydropyrimidine, a class known for its diverse pharmacological activities and significance in medicinal chemistry. Its complex structure, incorporating various functional groups, suggests a multifaceted approach to synthesis and a rich potential for chemical reactivity and interactions.
Synthesis Analysis
The synthesis of similar tetrahydropyrimidine derivatives often involves multi-component reactions, such as the Biginelli reaction, which is facilitated by the use of catalysts like PTSA (p-Toluenesulfonic acid) or through ultrasound-accelerated processes. Such methodologies have been effectively employed to create a range of tetrahydropyrimidine derivatives with varying substituents, demonstrating the versatility and efficiency of these synthetic approaches in constructing complex molecules (Suwito, Zulqaida, Haq, Kristanti, & Indriani, 2017).
Molecular Structure Analysis
Crystallographic studies of tetrahydropyrimidine derivatives have shown that these compounds can exhibit significant displacements in their ring-substituent atoms, affecting their overall molecular geometry. Intermolecular hydrogen bonding often plays a crucial role in stabilizing their molecular structures, as observed in the isostructural analysis of similar compounds, which highlights the influence of specific substituents on the crystal and molecular structure (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
科学的研究の応用
Synthesis and Chemical Properties
Research has demonstrated various methods for synthesizing tetrahydropyrimidine derivatives, showcasing the versatility of these compounds. One approach involves the ultrasound-accelerated Vilsmeier-Haack reaction, indicating a pathway to synthesize ethyl-1-carbamoyl-4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing their potential for antiplatelet and anticardiac activities (Chatterjee et al., 2010). Another study synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity, highlighting the compound's relevance in medicinal chemistry (Lalpara et al., 2021).
Potential Applications
Antimicrobial and Antifungal Activities
Research into tetrahydropyrimidine derivatives has identified potential antimicrobial and antifungal activities. A study synthesized various dihydropyrimidine derivatives and conducted preliminary pharmacological screenings, which indicated significant antiplatelet activity and moderate anticardiac activity, suggesting potential therapeutic applications (Chatterjee et al., 2010). Moreover, in vitro antidiabetic screening of novel dihydropyrimidine derivatives provided insights into their potential use in treating diabetes, demonstrating the α-amylase inhibition assay's effectiveness (Lalpara et al., 2021).
Cytotoxicity and Anticancer Properties
The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, shed light on the compound's potential anticancer properties (Hassan et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-5-30-17-11-10-14(12-18(17)29-4)20-19(13(2)23-22(27)25-20)21(26)24-15-8-6-7-9-16(15)28-3/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINZPDZXVLLDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

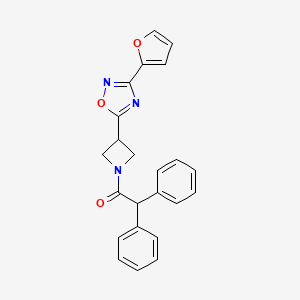
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)

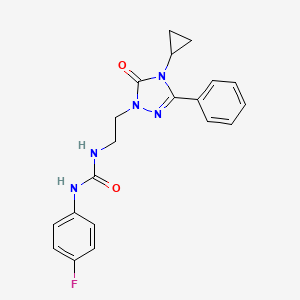
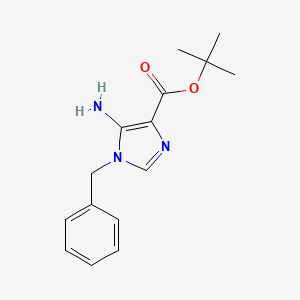
![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)

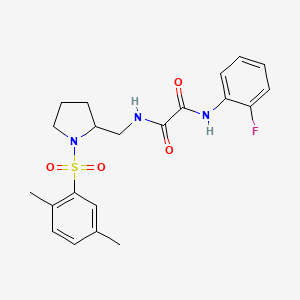
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)